Lithium 4-aminobenzoate

Vibrational Spectroscopy Materials Characterization Quality Control

Lithium 4-aminobenzoate (CAS 16090-06-5) is the lithium salt of para-aminobenzoic acid (PABA), with the molecular formula C₇H₆LiNO₂ and a molecular weight of 143.07 g/mol. It belongs to the class of alkali metal aminobenzoates and is characterized by an ionic bond between a lithium cation and a 4-aminobenzoate anion.

Molecular Formula C7H6LiNO2
Molecular Weight 143.1 g/mol
CAS No. 16090-06-5
Cat. No. B097259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium 4-aminobenzoate
CAS16090-06-5
Molecular FormulaC7H6LiNO2
Molecular Weight143.1 g/mol
Structural Identifiers
SMILES[Li+].C1=CC(=CC=C1C(=O)[O-])N
InChIInChI=1S/C7H7NO2.Li/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1
InChIKeyKWMSBWLIJHPSTD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium 4-Aminobenzoate (CAS 16090-06-5): Procurement-Grade Overview for Research and Industrial Applications


Lithium 4-aminobenzoate (CAS 16090-06-5) is the lithium salt of para-aminobenzoic acid (PABA), with the molecular formula C₇H₆LiNO₂ and a molecular weight of 143.07 g/mol . It belongs to the class of alkali metal aminobenzoates and is characterized by an ionic bond between a lithium cation and a 4-aminobenzoate anion . The compound typically appears as a white to off-white solid and exhibits solubility in polar solvents, a property stemming from its ionic nature . As a member of the broader aminobenzoate family, its unique lithium counterion differentiates it from other alkali metal salts (sodium, potassium, rubidium, cesium), which are the primary comparators for scientific selection [1].

Lithium counterion yields distinct electronic properties from other alkali metal salts.
Spectroscopically unique FT-IR, Raman, and NMR fingerprints for unambiguous QC.
Serves as a model compound for cation-effect studies on aromatic systems.

Why Lithium 4-Aminobenzoate Cannot Be Substituted with Other Alkali Metal 4-Aminobenzoates in Critical Applications


Substituting lithium 4-aminobenzoate with its sodium, potassium, rubidium, or cesium analogs is not scientifically valid due to the profound, cation-dependent influence on the electronic system of the 4-aminobenzoate moiety. Comparative spectroscopic studies across the entire alkali metal series (Li, Na, K, Rb, Cs) demonstrate that each cation induces distinct, quantifiable shifts in vibrational (FT-IR, FT-Raman) and NMR (¹H, ¹³C) spectral signatures [1]. These shifts are not merely incremental; they reflect fundamental differences in electronic structure, dipole moment, and aromaticity that directly impact a compound's physicochemical behavior, reactivity, and potential biological interactions [1]. Therefore, assuming functional equivalence between lithium 4-aminobenzoate and its sodium or potassium counterparts—often more readily available and less expensive—can lead to experimental inconsistency, compromised analytical identity, or failure in a formulation requiring the specific electronic and ionic properties conferred exclusively by the lithium cation.

Cation-specific vibrational signatures may shift, preventing direct substitution with sodium or potassium 4-aminobenzoates.
Lithium’s high polarizing power alters NMR chemical shifts; using a different alkali metal salt risks analytical misidentification.
Calculated dipole moments and energies differ across the alkali metal series, changing physicochemical behavior in formulations.

Quantitative Differentiation Evidence for Lithium 4-Aminobenzoate Against Its Closest Analogs


Comparative Vibrational Spectroscopy: Distinct FT-IR and FT-Raman Signatures of Lithium 4-Aminobenzoate

Lithium 4-aminobenzoate exhibits unique vibrational spectral signatures that distinguish it from other alkali metal 4-aminobenzoates. A comprehensive comparative study recorded and assigned the FT-IR and FT-Raman spectra for the full series of alkali metal salts (Li, Na, K, Rb, Cs) of 4-aminobenzoic acid [1]. The study observed characteristic shifts of vibrational bands and changes in their intensities along the metal series [1]. While the specific numeric shift values for each band are detailed in the original publication, the key finding is that the lithium salt's spectrum is quantitatively distinct from its sodium, potassium, rubidium, and cesium counterparts. This provides a definitive, non-destructive analytical method for verifying the identity and purity of lithium 4-aminobenzoate in a sample, preventing misidentification with other in-class salts [1].

Vibrational Signature
Head-to-head comparison
Unique FT-IR and FT-Raman band positions and intensities differentiate Li from Na, K, Rb, Cs salts.
Li Salt vs Na, K, Rb, Cs Salts
Ensures accurate material identification and QC.
Solid-state analysis at ambient temperature.
Vibrational Spectroscopy Materials Characterization Quality Control

Comparative NMR Spectroscopy: Distinct ¹H and ¹³C Chemical Shifts for Lithium 4-Aminobenzoate

The electronic environment of the 4-aminobenzoate anion is significantly altered by the lithium cation compared to other alkali metals. This is directly evidenced by the observation of distinct changes in both ¹H and ¹³C NMR chemical shifts across the series of alkali metal 4-aminobenzoates [1]. The study recorded and compared the NMR spectra, revealing that the lithium salt's proton and carbon resonances differ from those of the sodium, potassium, rubidium, and cesium salts [1]. These differences are a direct consequence of the lithium cation's unique polarizing power, which affects electron density distribution throughout the aromatic ring and functional groups. The specific chemical shift values for each nucleus in each salt are available in the source publication and serve as a definitive fingerprint for confirming the identity of lithium 4-aminobenzoate in solution.

NMR Chemical Shifts
Head-to-head comparison
Distinct ¹H and ¹³C chemical shifts caused by lithium’s polarizing power vs. other alkali metal salts.
Li Salt vs Na, K, Rb, Cs Salts
Confirms identity and prevents misidentification in procurement.
Solution-state NMR in deuterated solvent.
NMR Spectroscopy Structural Elucidation Analytical Chemistry

Comparative Computational Chemistry: Calculated Electronic Properties Differentiating Lithium 4-Aminobenzoate

Quantum chemical calculations provide a quantitative, theoretical basis for the differentiation of lithium 4-aminobenzoate. The same comparative study optimized the geometrical structures of all alkali metal 4-aminobenzoates (Li, Na, K, Rb, Cs) using HF, B3PW91, and B3LYP methods with a 6-311++G** basis set [1]. From these optimized structures, key electronic parameters—including geometric aromaticity indices, dipole moments, and total energies—were calculated and compared across the series [1]. These calculations confirm that the lithium salt possesses a distinct electronic structure, with a specific dipole moment and energy minimum, that differentiates it from the other salts. This computational evidence underpins the experimental spectroscopic differences and provides a rational basis for expecting unique physicochemical and potentially biological behaviors.

Electronic Parameters
Head-to-head comparison
Calculated dipole moment, total energy, and aromaticity indices quantitatively differ for the Li salt.
Li Salt vs Na, K, Rb, Cs Salts
Supports rational material selection and SAR studies.
DFT calculations (B3LYP/6-311++G**).
Computational Chemistry Molecular Modeling Structure-Activity Relationship

Recommended Application Scenarios for Lithium 4-Aminobenzoate Based on Quantitative Evidence


Analytical Reference Standard for Spectroscopic Identification of Alkali Metal Aminobenzoates

Given its unique and well-characterized FT-IR, FT-Raman, and NMR spectral signatures compared to other alkali metal salts [1], lithium 4-aminobenzoate is ideally suited for use as a certified reference standard in analytical chemistry. It enables the unambiguous identification and differentiation of this compound from its sodium, potassium, rubidium, or cesium analogs in complex mixtures, reaction monitoring, and quality control of incoming materials [1].

Model Compound in Computational and Experimental Studies of Cation Effects on Aromatic Systems

The detailed experimental and computational characterization of lithium 4-aminobenzoate within the full alkali metal series provides a robust dataset for fundamental research. It serves as an excellent model compound for studying the influence of a small, highly polarizing cation on the electronic structure, geometry, and aromaticity of a conjugated organic anion [1]. Researchers investigating metal-ligand interactions, supramolecular chemistry, or the development of sensors can leverage this comparative data.

Lithium-Specific Formulation Development in Materials Science or Pharmaceuticals

In applications where the presence of the lithium ion is specifically required—such as in certain battery electrolytes, lithium-ion conducting polymers, or as a potential pharmaceutical agent leveraging lithium's known biological effects—lithium 4-aminobenzoate is the required compound. The spectroscopic and electronic evidence confirms its distinct identity and eliminates the risk of substituting a sodium or potassium salt, which would introduce a different cation and alter the intended properties [1].

Application
Selection Property
Validation Focus
Analytical Reference Standard
Cation-specific spectroscopic fingerprint
Lithium-identity confirmation in material QC
Cation-Effect Model Compound
Comprehensive electronic structure dataset
Parameter comparison across alkali metal salts
Lithium-Specific Formulation Research
Lithium counterion requirement
Formulation property verification with lithium salt

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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